molecular formula C21H20N4 B2940546 N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-39-8

N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2940546
CAS No.: 890626-39-8
M. Wt: 328.419
InChI Key: UWSORAKQGSZUHJ-UHFFFAOYSA-N
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Description

N,3-Diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by:

  • 3-Phenyl substituent: Provides a rigid aromatic moiety influencing molecular stacking and target binding.
  • N-Phenylamine at position 7: Modulates electronic properties and hydrogen-bonding capacity.

This compound belongs to a broader class of pyrazolopyrimidines investigated for antimicrobial and antitumor activities. Its structural features are critical for interactions with biological targets like mycobacterial ATP synthase .

Properties

IUPAC Name

N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-2-9-18-14-20(23-17-12-7-4-8-13-17)25-21(24-18)19(15-22-25)16-10-5-3-6-11-16/h3-8,10-15,23H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSORAKQGSZUHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave-assisted protocols, where suitable electrophiles are used to functionalize the pyrazolo[1,5-a]pyrimidine core . For instance, N-halosuccinimides can be employed as halogen sources at room temperature to achieve high yields of halide derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and environmental impact, potentially involving continuous flow reactors and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-halosuccinimides for halogenation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary but often involve room temperature or slightly elevated temperatures and may require specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can produce halide derivatives, while oxidation can yield oxygenated compounds .

Mechanism of Action

The mechanism of action of N,3-diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical cellular pathways, leading to effects such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 3

  • 3-(4-Fluorophenyl) analogs (e.g., compound 32 in ): Fluorination at the para position increases electron-withdrawing effects, enhancing binding to hydrophobic pockets in mycobacterial targets. Demonstrated superior in vitro M. tuberculosis (M. tb) growth inhibition (MIC < 0.1 µM) compared to non-fluorinated analogs .

Key Insight : Fluorinated 3-aryl groups optimize potency, while bulkier substituents may compromise pharmacokinetics.

Substituent Variations at Position 5

  • 5-Propyl vs. 5-Methyl/5-Ethyl :
    • The 5-propyl group in the target compound increases lipophilicity (clogP ~4.2) compared to shorter alkyl chains (e.g., 5-methyl: clogP ~3.5). This may enhance tissue penetration but risks faster hepatic metabolism .
    • 5-Aryl/5-Heteroaryl analogs (e.g., 5-(4-isopropylphenyl) in ):
  • Aromatic substituents improve target affinity but reduce solubility, complicating formulation .

Key Insight : Alkyl chains at position 5 balance lipophilicity and synthetic feasibility, though aryl groups may offer target-specific advantages.

Variations at the N-7 Amine

  • N-Phenyl vs. N-(Pyridin-2-ylmethyl) ():
    • Pyridinylmethyl groups (e.g., compound 11 in ) introduce basic nitrogen atoms, improving solubility and forming salt bridges with target proteins. However, they may increase hERG liability .
  • N-Cyclopropylamino analogs (): Smaller, non-aromatic substituents reduce molecular weight and improve metabolic stability but may weaken binding .

Key Insight : N-Aryl groups optimize binding affinity, while heteroaromatic or alkylamines improve solubility and safety profiles.

Core Heterocycle Modifications

  • Triazolopyrimidines ():
    • Replacement of pyrazole with triazole alters electronic distribution, reducing planarity and affecting ATP-binding site interactions.
    • Example: N-(3-Chlorophenyl)-5-methyltriazolopyrimidines () show antiplasmodial activity (IC50 ~50 nM) but lack mycobacterial efficacy .

Key Insight : Pyrazolopyrimidines generally exhibit broader antimicrobial activity compared to triazolopyrimidines.

Biological Activity

N,3-Diphenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound exhibits potential in medicinal chemistry due to its ability to interact with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N5C_{21}H_{21}N_5, with a molecular weight of approximately 343.42 g/mol. The structure consists of a fused pyrazole and pyrimidine ring system, which contributes to its stability and biological activity.

PropertyValue
Molecular FormulaC21H21N5C_{21}H_{21}N_5
Molecular Weight343.42 g/mol
CAS Number903206-94-0
Purity≥98%

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. For example, derivatives of this compound have been shown to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of specific kinases involved in tumor growth and survival pathways.

A study highlighted that compounds within this class exhibited selective cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Enzymatic Inhibition

This compound has also been studied for its role as an enzyme inhibitor. It has demonstrated inhibitory effects on several key enzymes involved in metabolic pathways and disease processes:

  • Mycobacterium tuberculosis : Some derivatives have shown promise as inhibitors against this pathogen, potentially aiding in tuberculosis treatment.
  • IRAK4 Modulation : The compound has been explored as a modulator of IRAK4 (Interleukin-1 Receptor Associated Kinase), which plays a significant role in inflammatory responses and autoimmune diseases.

Table 2: Biological Activities and Targets

Biological ActivityTarget/PathwayReference
AnticancerVarious cancer cell lines
Enzymatic inhibitionMycobacterium tuberculosis
IRAK4 modulationInflammatory pathways

Study on Anticancer Properties

A notable study conducted by researchers focused on the anticancer potential of this compound derivatives against breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.

Study on Enzymatic Inhibition

Another research effort investigated the inhibitory effects of this compound on Mycobacterium tuberculosis. The findings suggested that certain derivatives could enhance the efficacy of existing antitubercular drugs, offering a synergistic effect.

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